

An In-Depth Technical Guide to γ -Octalactone-d7: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Butyldihydrofuran-2(3H)-one-d7*

Cat. No.: B12378815

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated analog of γ -octalactone, specifically γ -octalactone-d7. It details its chemical structure, methods of synthesis with experimental protocols, and key analytical data for characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.

Chemical Structure and Properties

γ -Octalactone-d7 is a stable-isotope labeled version of γ -octalactone, a naturally occurring lactone found in various fruits and dairy products. The deuterated form is chemically identical to its non-labeled counterpart, with the exception that seven hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution imparts a higher molecular weight, which is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analysis.

While specific experimental data for the physical properties of γ -octalactone-d7 are not readily available, they are predicted to be very similar to those of the non-deuterated γ -octalactone.

Table 1: Physicochemical Properties of γ -Octalactone

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
Boiling Point	234 °C	[2]
Density	0.981 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.444	

Synthesis of Deuterated γ -Octalactones

The synthesis of deuterated γ -lactones is crucial for their use in stable isotope dilution assays (SIDA). A key study by Hislop et al. (2004) outlines two effective methods for the preparation of deuterated γ -octalactone.[\[3\]](#)[\[4\]](#)

Synthesis of [2,2,3,3-²H₄]- γ -Octalactone

This synthetic route involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas. The overall yield for [2,2,3,3-²H₄]- γ -octalactone was reported to be 27%, with a deuterium incorporation of over 89%.[\[3\]](#)[\[4\]](#)

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is outlined in the research paper by Hislop et al. (2004). The general workflow involves the following key steps:

- Protection of Hydroxypropiolic Acid: The starting material, a hydroxypropiolic acid, is doubly protected to prevent unwanted side reactions.
- Deuteration: The protected compound is then subjected to reduction using deuterium gas (D₂) in the presence of a suitable catalyst. This step introduces the deuterium atoms at the 2 and 3 positions of the lactone ring precursor.
- Deprotection and Lactonization: The protecting groups are removed, and the resulting molecule undergoes intramolecular cyclization to form the [2,2,3,3-²H₄]- γ -octalactone.

- Purification: The final product is purified using standard techniques such as distillation or chromatography.

Synthesis of [3,3,4-²H₃]-γ-Octalactone

This alternative synthesis route utilizes the free radical addition of 2-iodoacetamide to a deuterated alkene. The reported yield for [3,3,4-²H₃]-γ-octalactone was 6%, with a high deuterium incorporation of over 92%. The success of this reaction is noted to be highly dependent on the purity of the starting alkene.[3][4]

Experimental Protocol:

The experimental procedure for this synthesis, as described by Hislop et al. (2004), can be summarized as follows:

- Preparation of Deuterated Alkene: The synthesis begins with the preparation of [1,1,2-²H₃]-1-hexene.
- Free Radical Addition: A free radical addition reaction is initiated between the deuterated hexene and 2-iodoacetamide. This reaction is typically carried out in the presence of a radical initiator.
- Lactonization: The resulting intermediate undergoes cyclization to form the [3,3,4-²H₃]-γ-octalactone.
- Purification: The final deuterated lactone is purified to remove any unreacted starting materials and byproducts.

Analytical Data and Characterization

The characterization of γ-octalactone-d7 relies on standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the molecular weight, structure, and isotopic purity.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The mass spectrum of γ-octalactone-d7 will show a molecular ion peak (M⁺) that is shifted by +7

mass units compared to the non-deuterated analog.

Table 2: Mass Spectrometry Data for γ -Octalactone

m/z	Relative Intensity (%)
85.0	99.99
29.0	24.29
27.0	12.89
41.0	9.42
56.0	7.64

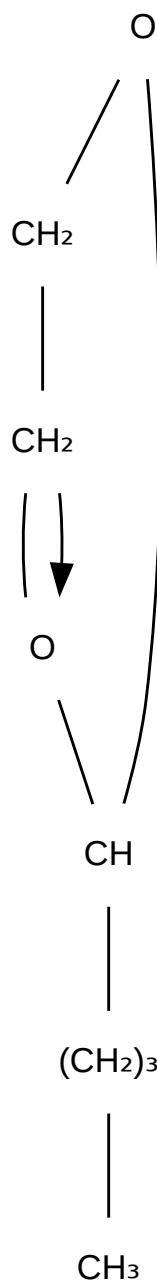
Data obtained from PubChem for the non-deuterated compound.[\[1\]](#)

For γ -octalactone-d7, the molecular ion peak would be expected at m/z 149, and the fragmentation pattern would be analyzed to confirm the positions of the deuterium labels.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and the specific sites of deuteration. In the ^1H NMR spectrum of γ -octalactone-d7, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. ^2H NMR spectroscopy can be used to directly observe the deuterium signals.

Table 3: ^1H NMR Spectral Data for γ -Octalactone


Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.497	m	1H	H-4
2.536	m	1H	H-2
2.520	m	1H	H-2
2.343	m	2H	H-3
1.865	m	2H	H-5'
1.735	m	2H	H-5
1.611	m	2H	H-6
1.44 - 1.33	m	2H	H-7
0.918	t	3H	H-8

Data obtained from ChemicalBook for the non-deuterated compound.[\[5\]](#)

The analysis of the ^1H and ^{13}C NMR spectra of the synthesized deuterated lactones would be compared against the spectra of the non-deuterated standard to confirm the positions and extent of deuterium incorporation.

Visualization of Chemical Structure and Synthetic Workflow

Chemical Structure of γ -Octalactone

[Click to download full resolution via product page](#)

Caption: Chemical structure of γ -octalactone.

General Synthetic Workflow for Deuterated γ -Lactones

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of deuterated γ -lactones.

Applications in Research and Drug Development

Deuterated compounds, such as γ -octalactone-d7, are invaluable tools in various scientific disciplines:

- **Metabolic Studies:** In drug metabolism studies, deuterated compounds are used to trace the metabolic fate of a drug candidate. The deuterium label allows for the easy identification of metabolites by mass spectrometry.
- **Pharmacokinetic (PK) Studies:** Isotope-labeled compounds are used as internal standards in bioanalytical methods to accurately quantify drug concentrations in biological matrices like plasma and urine. This is essential for determining the pharmacokinetic profile of a new drug.
- **Quantitative Analysis:** In fields like food science and environmental analysis, deuterated standards are used in stable isotope dilution assays (SIDA) for the precise quantification of target analytes, such as flavor compounds or contaminants.
- **Mechanistic Studies:** Deuterium labeling can be used to investigate reaction mechanisms by tracking the position of the label throughout a chemical or biological transformation.

In conclusion, γ -octalactone-d7, synthesized through established methods, serves as a critical analytical tool for researchers and scientists. Its use as an internal standard ensures the accuracy and reliability of quantitative studies, which is paramount in the rigorous environment of drug development and other scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Octanoic lactone(104-50-7) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to γ -Octalactone-d7: Synthesis, Characterization, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378815#gamma-octalactone-d7-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com